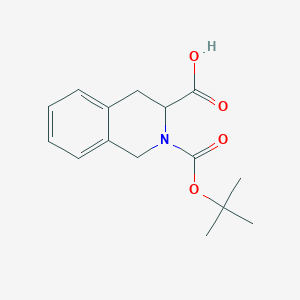

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Descripción general

Descripción

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Métodos De Preparación

The synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the amine group with the Boc group. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but typically involve stirring the mixture at ambient temperature or heating it to around 40°C .

Análisis De Reacciones Químicas

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection yields the free amine, which can then undergo further functionalization.

Aplicaciones Científicas De Investigación

Molecular Formula and Weight

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

Structural Features

The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This configuration enhances its stability and reactivity in synthetic applications.

Chemical Identifiers

- CAS Number : 78879-20-6

- PubChem CID : 664088

- IUPAC Name : (S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Pharmaceutical Development

Boc-Tic-OH is utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural attributes allow for the development of compounds that can interact effectively with biological targets.

Case Study: Synthesis of Neuroprotective Agents

Research has demonstrated that derivatives of Boc-Tic-OH can be synthesized to produce neuroprotective agents that exhibit beneficial effects in models of neurodegeneration. The ability to modify the Boc group facilitates the creation of diverse compounds with tailored pharmacological properties.

Peptide Synthesis

The compound serves as a key intermediate in peptide synthesis, particularly in the formation of cyclic peptides. The Boc protecting group is widely used for its ease of removal under mild conditions, making it ideal for sequential synthesis processes.

Example: Synthesis of Cyclic Peptides

In a study focusing on cyclic peptides, Boc-Tic-OH was employed as a building block to create cyclic structures with enhanced stability and bioactivity. The resulting peptides showed promising activity against cancer cell lines, indicating the potential for therapeutic applications.

Medicinal Chemistry

Boc-Tic-OH is also explored in medicinal chemistry for its role in drug design. Its ability to form stable complexes with various receptors makes it a candidate for further exploration in drug discovery programs.

Insight: Structure-Activity Relationship Studies

Studies have indicated that modifications to the Boc-Tic-OH structure can lead to significant changes in biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates derived from this compound.

Mecanismo De Acción

The mechanism of action of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparación Con Compuestos Similares

Similar compounds include other Boc-protected amines and carbamates. For example:

N-tert-butoxycarbonyl-thiazolidine carboxylic acid: This compound also uses the Boc group for protection and undergoes similar deprotection reactions.

tert-butoxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share similar protection and deprotection mechanisms.

The uniqueness of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific structure, which combines the tetrahydroisoquinoline core with the Boc-protected amine, making it particularly useful in the synthesis of complex organic molecules.

Actividad Biológica

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a derivative of tetrahydroisoquinoline, a structural motif prevalent in various biologically active compounds. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of Boc-Tic-OH, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 78879-20-6

- IUPAC Name : (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Boc-Tic-OH exhibits biological activity primarily through its interaction with Bcl-2 family proteins, which play critical roles in regulating apoptosis in cancer cells. Research indicates that Boc-Tic-OH and its analogs can inhibit anti-apoptotic Bcl-2 proteins, leading to increased apoptosis in cancer cells.

Key Findings:

- Binding Affinity : In a study involving various tetrahydroisoquinoline derivatives, Boc-Tic-OH demonstrated significant binding affinity for Bcl-2 and Mcl-1 proteins with an inhibition constant (Ki) of approximately 5.2 µM .

- Induction of Apoptosis : MTT assays revealed that Boc-Tic-OH can induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

- Anti-proliferative Effects : The compound exhibited anti-proliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Preclinical Studies

Several studies have investigated the biological activity of Boc-Tic-OH and related compounds:

Case Studies

- Cancer Therapy : A series of experiments indicated that Boc-Tic-OH could serve as a lead compound for developing new anti-cancer drugs targeting Bcl-2 family proteins. The ability to induce apoptosis specifically in cancer cells presents a promising therapeutic avenue.

- Neuropharmacological Applications : Given the structural similarity to neurotransmitter precursors, further research is warranted to explore the neuroprotective effects of Boc-Tic-OH in models of neurodegenerative diseases.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVZPNLMJDJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370856 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151838-62-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.